ethyl N-nitroso-N-(3-oxopropyl)carbamate

Overview

Description

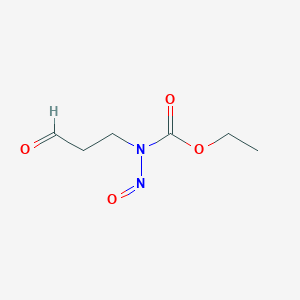

ethyl N-nitroso-N-(3-oxopropyl)carbamate is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.1546 . It is also known by its systematic name, this compound . This compound is characterized by the presence of a nitroso group, a carbethoxy group, and an aldehyde group, making it a versatile molecule in various chemical reactions.

Preparation Methods

The synthesis of ethyl N-nitroso-N-(3-oxopropyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the nitroso group into the molecule . The reaction conditions often require low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

ethyl N-nitroso-N-(3-oxopropyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitroso group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl N-nitroso-N-(3-oxopropyl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology: The compound can be used in studies related to nitrosation reactions and their biological implications. It serves as a model compound to investigate the effects of nitroso groups in biological systems.

Medicine: Research into the potential therapeutic applications of nitroso compounds includes their use as nitric oxide donors, which have implications in cardiovascular health and other medical conditions.

Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials. It can be employed in the development of new polymers and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-nitroso-N-(3-oxopropyl)carbamate involves its ability to undergo nitrosation and other chemical transformations. The nitroso group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The molecular targets and pathways affected by this compound include enzymes and receptors that respond to nitric oxide, leading to various biological effects.

Comparison with Similar Compounds

ethyl N-nitroso-N-(3-oxopropyl)carbamate can be compared with other nitroso compounds, such as:

3-(Methylnitrosamino)propionitrile: This compound is a potent carcinogen and acts as a nitric oxide donor.

N-nitrosodimethylamine: Known for its carcinogenic properties, it is structurally similar but lacks the carbethoxy and aldehyde groups.

N-nitrosomorpholine: Another nitroso compound with carcinogenic potential, differing in its ring structure and functional groups.

Biological Activity

Ethyl N-nitroso-N-(3-oxopropyl)carbamate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and neurotoxicity. This article reviews the available literature on its biological activity, metabolism, and implications for human health.

Chemical Structure and Properties

This compound is part of a class of compounds known as N-nitrosamines, which are recognized for their mutagenic and carcinogenic properties. The compound contains a nitroso group (-N=O) attached to a carbamate structure, which is known to influence its biological activity.

Carcinogenic Potential

Numerous studies have investigated the carcinogenic potential of N-nitrosamines, including this compound. Research indicates that these compounds can induce tumors in various animal models. For instance, a study highlighted that certain N-nitrosamines are activated by metabolic processes in the liver, leading to DNA alkylation and subsequent tumor formation in target organs such as the liver and lungs .

The International Agency for Research on Cancer (IARC) has classified several nitrosamines as probable human carcinogens based on sufficient evidence from animal studies . this compound's structural similarity to other known carcinogens suggests it may share similar risks.

Neurotoxicity

In addition to its carcinogenic properties, this compound may exhibit neurotoxic effects. Studies on related carbamate compounds have shown that they can inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the nervous system. This inhibition can result in neurobehavioral changes and acute toxicity .

A comparative analysis of various carbamates revealed significant differences in their neurotoxic effects, with some exhibiting strong AChE inhibition at low concentrations . The implications of these findings suggest that this compound could pose similar risks, particularly with chronic exposure.

The metabolism of this compound involves enzymatic processes that activate its carcinogenic potential. Cytochrome P450 enzymes play a crucial role in this metabolic activation, converting the compound into reactive metabolites that can interact with cellular macromolecules .

Key Metabolic Pathways:

- Activation by Cytochrome P450: This pathway leads to the formation of electrophilic species capable of binding to DNA and proteins.

- Denitrosation: The process by which the nitroso group is removed can also yield reactive intermediates that contribute to toxicity and carcinogenesis .

Case Studies

- Animal Studies: In a study involving B6C3F1 mice, exposure to nitrosamines resulted in significant tumor development, underscoring the compound's potential carcinogenicity .

- Human Relevance: Epidemiological studies have linked occupational exposure to nitrosamines with increased cancer risk among workers in specific industries, suggesting a need for further investigation into this compound's effects on human health .

Summary Table: Biological Activities and Effects

| Activity | Mechanism | Outcome |

|---|---|---|

| Carcinogenicity | DNA alkylation via metabolic activation | Tumor formation in animal models |

| Neurotoxicity | AChE inhibition leading to neurotransmitter buildup | Behavioral changes and acute toxicity |

| Metabolic Activation | Cytochrome P450-mediated conversion | Formation of reactive metabolites |

Properties

IUPAC Name |

ethyl N-nitroso-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-2-12-6(10)8(7-11)4-3-5-9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKQIXISIOUXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCC=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164866 | |

| Record name | 3-(N-carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151751-83-6 | |

| Record name | 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151751836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T48GZS4DHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.